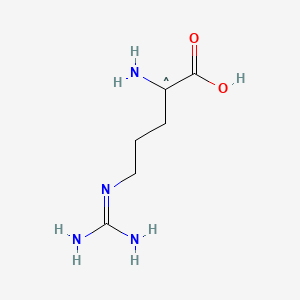
Guanidine;hexane-1,6-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine;hexane-1,6-diamine;hydrochloride is a compound that combines the properties of guanidine and hexane-1,6-diamine, forming a hydrochloride salt. Guanidine is a strong organic base, often found in natural products and pharmaceuticals, while hexane-1,6-diamine is a diamine used in various chemical syntheses. The combination of these two components results in a compound with unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of guanidine;hexane-1,6-diamine;hydrochloride typically involves the polycondensation of guanidine hydrochloride with hexane-1,6-diamine. This reaction can be carried out under various conditions to yield different types of oligoguanidines, including linear and branched/cyclic types . The reaction conditions, such as the mole ratio of hexamethylenediamine to guanidine hydrochloride, can significantly influence the structure and properties of the resulting product .
Industrial Production Methods: Industrial production of this compound often involves suspension polymerization using a water-insoluble organic solvent. This method allows for the efficient production of the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: Guanidine;hexane-1,6-diamine;hydrochloride undergoes various chemical reactions, including condensation reactions with diamines or multi-amines. These reactions can lead to the formation of oligoguanidines with different structures and properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include guanidine hydrochloride and various diamines or multi-amines. The reaction conditions, such as temperature and solvent, can be adjusted to achieve the desired product .
Major Products: The major products formed from the reactions of this compound include linear and branched/cyclic oligoguanidines. These products exhibit efficient biocidal activities and can be used in various applications .
Aplicaciones Científicas De Investigación
Guanidine;hexane-1,6-diamine;hydrochloride has a wide range of scientific research applications. It is used in the synthesis of oligoguanidines, which have significant antibacterial activities . The compound also serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . Additionally, it is used in the development of new materials with unique properties and applications in various industries .
Mecanismo De Acción
The mechanism of action of guanidine;hexane-1,6-diamine;hydrochloride involves the enhancement of acetylcholine release following a nerve impulse. This compound also appears to slow the rates of depolarization and repolarization of muscle cell membranes . These effects are mediated through interactions with specific molecular targets and pathways, including aldehyde dehydrogenase and ribonuclease .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to guanidine;hexane-1,6-diamine;hydrochloride include other oligoguanidines such as polyhexamethylene guanidine hydrochloride (PHMG), polydecamethylene guanidine (PDMG), and poly(1,3-benzenedimethanamine) guanidine (PMXMG) .
Uniqueness: this compound is unique due to its specific combination of guanidine and hexane-1,6-diamine, resulting in distinct structural and functional properties. Its ability to form various types of oligoguanidines with efficient biocidal activities sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H22ClN5 |
|---|---|
Peso molecular |
211.74 g/mol |
Nombre IUPAC |
guanidine;hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.CH5N3.ClH/c7-5-3-1-2-4-6-8;2-1(3)4;/h1-8H2;(H5,2,3,4);1H |
Clave InChI |
REZCJHXVNVUWGF-UHFFFAOYSA-N |
SMILES canónico |
C(CCCN)CCN.C(=N)(N)N.Cl |
Números CAS relacionados |
57028-96-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B12346492.png)

![ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate](/img/structure/B12346500.png)
![Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B12346508.png)
![N-[(6-bromo-2-oxo-4-phenyl-4aH-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B12346523.png)
![4-[5-(6-chloro-2-oxo-4-phenyl-4aH-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12346531.png)
![5-benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B12346535.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12346549.png)
![1-(4-Benzylpiperidin-1-yl)-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B12346553.png)
![N-[3-(azepan-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12346554.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346561.png)
![methyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346569.png)
![(Z)-3-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12346575.png)

